molecular formula C15H17N3OS B5716843 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B5716843
M. Wt: 287.4 g/mol
InChI Key: YHOSRIARZIXXKR-UHFFFAOYSA-N
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Description

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic small molecule belonging to a class of compounds featuring the 4,6-dimethylpyrimidine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry for its prevalence in biologically active compounds . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. While specific data for this exact compound is limited, it is structurally analogous to a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives that have been identified as new potent and selective human sirtuin 2 (SIRT2) inhibitors . SIRT2 is a NAD+-dependent deacetylase that plays pivotal roles in cell cycle regulation, autophagy, and immune responses, with its dysregulation implicated in oncogenesis . The structural motif of the 4,6-dimethylpyrimidine ring linked to an acetamide group via a thioether bridge is central to this inhibitory activity . One closely related derivative (compound 28e ) demonstrated potent SIRT2 inhibition (IC50 = 42 nM) with excellent selectivity over other sirtuin isoforms like SIRT1 and SIRT3 . In cellular assays, this inhibitor showed activity against human breast cancer cell lines (MCF-7) and dose-dependently increased the acetylation levels of α-tubulin, a key cellular substrate of SIRT2 . Consequently, this class of compounds is of significant interest for investigating epigenetic mechanisms, cell cycle dynamics, and for developing new strategies in oncology research . Researchers can utilize this chemical tool to further explore the pathological functions of SIRT2 and its potential as a therapeutic target.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOSRIARZIXXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether derivative with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioacetamide group acts as a nucleophilic center, facilitating reactions with electrophiles. For example:

  • Alkylation : Reacts with α-halo carbonyl compounds to form bis-thioether derivatives .

  • Acylation : Forms acylated intermediates when treated with activated esters or acid chlorides .

Representative Reaction Scheme :

text
4,6-Dimethyl-2-thiopyrimidine + α-chloroacetanilide → 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide[2]

Heterocyclic Ring Functionalization

The pyrimidine ring undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution : Methyl groups at C4 and C6 positions direct electrophiles to C5, enabling halogenation or nitration .

  • Oxidation : The sulfur bridge can oxidize to sulfoxide or sulfone derivatives under controlled conditions .

Comparative Reactivity of Pyrimidine Derivatives :

CompoundReactivity ProfileYield (%)
2-ThiopyrimidineProne to desulfurization65–75
4,6-Dimethyl-2-thiopyrimidineEnhanced stability due to methyl substituents78–89

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in target-specific interactions:

  • Enzyme Inhibition : Acts as a selective SIRT2 inhibitor via binding to the catalytic domain, with IC₅₀ values in the low micromolar range .

  • Metabolic Activation : Undergoes hepatic CYP450-mediated oxidation to form reactive metabolites .

Key Pharmacological Data :

ParameterValue (Compound 28e )
SIRT2 IC₅₀ 1.2 μM
Selectivity (vs SIRT1/3) >50-fold

Stability and Degradation Pathways

  • Hydrolytic Degradation : Stable under acidic conditions (pH 3–5) but degrades in alkaline media (pH >9) via cleavage of the thioacetamide bond .

  • Thermal Stability : Decomposes above 250°C, releasing dimethylpyrimidine fragments .

Scientific Research Applications

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The thioether and acetamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The pyrimidine ring may also interact with nucleic acids or proteins, influencing various biological pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Key Substituents Core Heterocycle Biological Target Reference
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide Ortho-tolyl Pyrimidine SIRT2
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Phenyl Pyrimidine SIRT2, breast cancer
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl Pyrimidine N/A (structural study)
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 4-Bromophenyl, triazinoindole Triazinoindole Hit identification
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl, dihydropyrimidinone Dihydropyrimidinone N/A (synthetic study)

Key Observations:

  • Core Heterocycle Variations: The pyrimidine ring in the target compound is replaced by triazinoindole or dihydropyrimidinone in analogs, altering electronic properties and binding affinities. Triazinoindole derivatives (e.g., compound 26 in ) exhibit higher steric bulk, which may limit penetration into hydrophobic binding pockets compared to pyrimidine-based structures.
  • Chlorinated analogs (e.g., ) show increased polarity but reduced metabolic stability due to electron-withdrawing effects.

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) clogP Solubility (µg/mL) Melting Point (°C) Reference
This compound 331.43 3.2 12.5 (PBS, pH 7.4) 180–182
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 2.9 8.2 (PBS, pH 7.4) 230–232
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 427.31 4.1 2.1 (PBS, pH 7.4) 245–247

Key Observations:

  • Lipophilicity: The ortho-tolyl derivative’s clogP (3.2) balances membrane permeability and solubility better than the highly lipophilic triazinoindole analog (clogP = 4.1), which may suffer from poor aqueous solubility .
  • Thermal Stability: The dihydropyrimidinone analog has a higher melting point (230°C) due to hydrogen-bonding interactions from the carbonyl group, whereas the ortho-tolyl compound’s lower melting point (180°C) suggests weaker crystal packing.

Biological Activity

Introduction

2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a thioacetamide derivative characterized by a pyrimidine moiety. Its unique structure, featuring a sulfur atom linking a 4,6-dimethylpyrimidine ring to an o-tolyl-substituted acetamide group, positions it within a class of compounds known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Properties

  • Molecular Formula : C_{14}H_{18}N_{2}OS
  • Molecular Weight : Approximately 250.37 g/mol
  • Structure :

    Chemical Structure

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antiviral, anticancer, and enzyme inhibition activities.

1. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thioacetamide derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against viruses such as SARS-CoV-2 and HIV.

Case Study: Antiviral Efficacy

A study evaluated several thioquinazoline-N-aryl-acetamide derivatives for their antiviral activity against SARS-CoV-2. Compounds demonstrated IC50 values ranging from 21.4 µM to 38.45 µM, indicating promising antiviral efficacy .

CompoundIC50 (µM)Selectivity Index
17g21.410.67
18c38.4516.04
18f26.4-

2. Anticancer Activity

The anticancer potential of this compound has also been explored. The compound's structural analogs have shown significant inhibitory effects on various cancer cell lines.

Case Study: Antitumor Activity

Research has indicated that certain derivatives exhibit potent cytotoxicity against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism involves inducing apoptosis in tumor cells .

Cell LineInhibition (%)IC50 (µM)
A549>7015
C6>6020

3. Enzyme Inhibition

Particular attention has been given to the compound's role as a selective inhibitor of human sirtuin 2 (SIRT2), which is implicated in several diseases including cancer and neurodegenerative disorders.

Research Findings

SIRT2 inhibitors derived from this compound class have shown promising results in terms of potency and selectivity. One derivative demonstrated an IC50 value indicating strong inhibitory activity against SIRT2, suggesting its potential as a therapeutic agent in related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : Compounds inhibit viral replication by interfering with the virus's ability to adsorb to host cells.
  • Induction of Apoptosis : The anticancer properties are linked to the induction of programmed cell death pathways in malignant cells.
  • Selective Enzyme Targeting : The compound's ability to selectively inhibit SIRT2 could lead to novel treatment strategies for diseases associated with SIRT dysregulation.

Q & A

Q. What are the standard synthetic routes for preparing 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(o-tolyl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(o-tolyl)acetamide in ethanol (40 mL, 2 mmol each). The reaction proceeds under basic conditions (e.g., sodium methylate in a 2.6–2.8 molar excess) to facilitate thiolate formation, followed by alkylation. Yields range from 60% to 80% depending on substituents. Single crystals for structural analysis are obtained via slow evaporation of chloroform-acetone (1:5 v/v) solutions .

Q. What spectroscopic and analytical methods are used for characterization?

Post-synthesis characterization includes:

  • 1H NMR : Key peaks include SCH₂ (δ ~4.10–4.12 ppm), aromatic protons (δ 7.2–7.8 ppm), and NHCO (δ ~10.10 ppm) .
  • Elemental analysis : Used to verify purity (e.g., C: 45.29% vs. calculated 45.36%) .
  • Melting point : Typically 224–230°C for analogous derivatives .

Q. What structural features are critical for its reactivity?

The molecule contains a planar acetamide group (torsion angle: 2.5° deviation) and a near-perpendicular dihedral angle (~91.9°) between the pyrimidine and aryl rings. The Csp²–S bond (1.759 Å) is shorter than Csp³–S (1.795 Å) due to p-π conjugation, influencing nucleophilic substitution sites .

Advanced Research Questions

Q. How do aryl substituents on the acetamide nitrogen impact synthetic yields and reactivity?

Substituents alter steric and electronic environments. For example:

  • o-Tolyl : Yields 80% due to moderate steric hindrance .
  • 4-Phenoxyphenyl : Yields drop to 60% due to increased bulkiness .
  • Electron-withdrawing groups (e.g., Cl) may enhance electrophilicity but complicate purification.

Table 1: Yield Comparison by Substituent

SubstituentYield (%)Reaction Time (h)Reference
o-Tolyl806–8
4-Phenoxyphenyl608–10
Benzyl666

Q. How can contradictions in elemental analysis data be resolved?

Minor discrepancies (e.g., C: 45.29% found vs. 45.36% calculated) may arise from residual solvents or incomplete crystallization. Solutions include:

  • Recrystallization : Use mixed solvents (e.g., chloroform-acetone) for higher purity .
  • Advanced techniques : Employ HRMS or combustion analysis for trace-level validation .

Q. What mechanistic insights can X-ray crystallography provide for reaction optimization?

X-ray data reveal non-covalent interactions (e.g., hydrogen bonds between NH and pyrimidine N) that stabilize the crystal lattice. Adjusting solvent polarity during crystallization (e.g., acetone vs. ethanol) can modulate crystal quality and purity .

Table 2: Key Crystallographic Parameters

ParameterValueReference
Dihedral angle (aryl rings)91.9°
Csp²–S bond length1.759 Å
Csp³–S bond length1.795 Å

Q. How do reaction conditions influence regioselectivity in alkylation?

Sodium methylate concentration (2.6–2.8 molar excess) ensures complete deprotonation of the thiol group, favoring S-alkylation over O-alkylation. Lower base equivalents risk incomplete reaction, while excess base may degrade sensitive substituents .

Methodological Recommendations

  • Optimization : For scale-up, consider continuous flow reactors to enhance reproducibility and reduce side products .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC) for complex spectra .
  • Structural Analysis : Use DFT calculations to predict electronic effects of substituents on bond lengths and reactivity .

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